molecular formula C11H16Cl2N4 B8129000 6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride

6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride

Cat. No.: B8129000
M. Wt: 275.17 g/mol
InChI Key: VGRSQJXXCKCQDO-UHFFFAOYSA-N
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Description

6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be catalyzed by transition metals or conducted under metal-free conditions, depending on the desired efficiency and ecological impact .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions and condensation reactions. These methods are favored for their ability to produce large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidation agents, and various reducing agents. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to optimize yield and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce imidazo[1,2-a]pyridine N-oxides, while substitution reactions can yield various alkylated or halogenated derivatives .

Properties

IUPAC Name

6-piperazin-1-ylimidazo[1,2-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;/h1-2,5,8-9,12H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRSQJXXCKCQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN3C=CN=C3C=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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